![molecular formula C8H12ClNO2 B1586865 1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride CAS No. 317821-72-0](/img/structure/B1586865.png)

1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride

説明

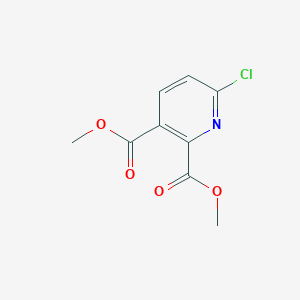

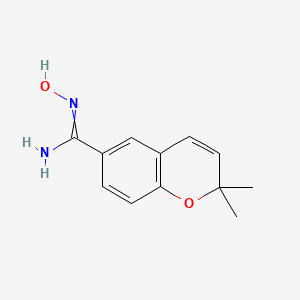

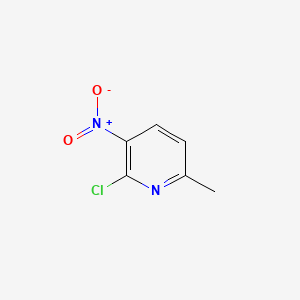

1-(Aminooxy)methyl-2-methoxybenzene hydrochloride (AOMB-HCl) is a synthetic compound that has been studied for its potential applications in various scientific research fields. AOMB-HCl is a substituted benzene derivative with an aminooxy group at the para position and a methoxy group at the ortho position. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and as a research tool in many scientific fields.

科学的研究の応用

Catalytic Conversion of Biomass Lignin

A study by Zhu et al. (2011) delves into the bifunctional transalkylation and hydrodeoxygenation of anisole (methoxybenzene) over a Pt/HBeta catalyst. This process is significant for the catalytic conversion of biomass lignin, a key component of biomass, into valuable gasoline-range molecules. The research demonstrates that the bifunctional catalyst significantly enhances both methyl transfer and hydrodeoxygenation rates compared to monofunctional catalysts, leading to a more efficient conversion process with reduced carbon losses and hydrogen consumption (Zhu, Lobban, Mallinson, & Resasco, 2011).

Synthesis and Characterization of Polymeric Materials

Another application is found in the electrosynthesis and characterization of polymers from methoxy-substituted benzene derivatives, as discussed by Moustafid et al. (1991). The study focuses on polymers of methoxybenzenes, revealing their solubility in organic solvents and their potential use in various applications due to their distinct structural and electronic properties (Moustafid, Aeiyach, Aaron, Mir-Hedayatullah, & Lacaze, 1991).

Corrosion Inhibition

Verma et al. (2015) highlight the use of 2-aminobenzene-1,3-dicarbonitriles, which are structurally related to methoxybenzene derivatives, as effective corrosion inhibitors for mild steel in acidic environments. This study not only showcases the protective capabilities of these compounds but also emphasizes their potential as eco-friendly corrosion inhibitors (Verma, Quraishi, & Singh, 2015).

Novel Synthesis Methods

Research by Tatsuta et al. (1982) introduces a novel synthesis method for branched-chain amino sugars using methoxy-substituted benzene derivatives. This innovative approach offers a pathway to synthesize complex sugar derivatives with potential applications in pharmaceuticals and biologically active compounds (Tatsuta, Miyashita, Akimoto, & Kinoshita, 1982).

Li-ion Battery Materials

Pirnat, Gaberšček, and Dominko (2013) explore the application of methoxy-substituted benzene analogues in Li-ion batteries. Their study demonstrates the potential of these compounds as redox shuttles for enhancing the safety and efficiency of Li-ion batteries, showcasing the broad applicability of methoxybenzene derivatives in energy storage technologies (Pirnat, Gaberšček, & Dominko, 2013).

特性

IUPAC Name |

O-[(2-methoxyphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-8-5-3-2-4-7(8)6-11-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZSQCSODFGNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Methoxybenzyl)hydroxylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

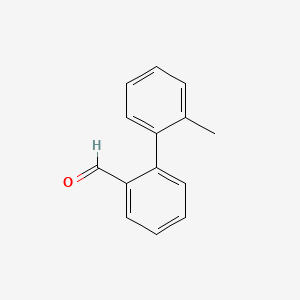

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)